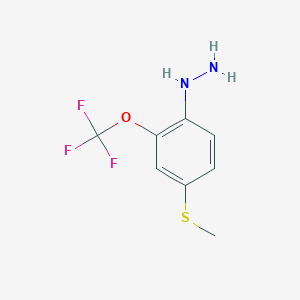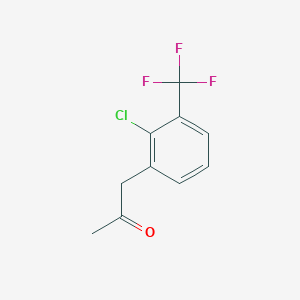
1-(2-Amino-6-(bromomethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of phenylpropanone, featuring an amino group and a bromomethyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, a phenylpropanone derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The final step involves bromination of the methyl group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-6-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields a hydroxymethyl derivative, while coupling reactions with boronic acids yield biaryl compounds.
Applications De Recherche Scientifique
1-(2-Amino-6-(bromomethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Amino-6-chloromethyl)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(2-Amino-6-methyl)phenyl)propan-2-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
1-(2-Amino-6-(iodomethyl)phenyl)propan-2-one: Contains an iodomethyl group, which is more reactive than the bromomethyl group in nucleophilic substitution reactions.
Uniqueness
1-(2-Amino-6-(bromomethyl)phenyl)propan-2-one is unique due to the presence of both an amino group and a bromomethyl group on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
1-[2-amino-6-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)5-9-8(6-11)3-2-4-10(9)12/h2-4H,5-6,12H2,1H3 |
Clé InChI |
PRVFBZOYQWXNLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC=C1N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)


![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)




![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)

